molecular formula C12H11F13N2O B14507708 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol CAS No. 63423-26-7

2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol

Cat. No.: B14507708
CAS No.: 63423-26-7
M. Wt: 446.21 g/mol
InChI Key: NAXKIZFPRSUFKA-UHFFFAOYSA-N
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Description

2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol is a chemical compound known for its unique structure and properties. This compound features a tridecafluorohexyl group attached to a dihydropyrimidinyl ring, which is further connected to an ethan-1-ol moiety. The presence of fluorine atoms imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol typically involves the reaction of tridecafluorohexyl iodide with a dihydropyrimidinyl precursor under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to specific biological effects. The dihydropyrimidinyl ring plays a crucial role in the compound’s activity by interacting with key amino acid residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol stands out due to its unique combination of a tridecafluorohexyl group and a dihydropyrimidinyl ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

63423-26-7

Molecular Formula

C12H11F13N2O

Molecular Weight

446.21 g/mol

IUPAC Name

2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5,6-dihydro-4H-pyrimidin-1-yl]ethanol

InChI

InChI=1S/C12H11F13N2O/c13-7(14,6-26-2-1-3-27(6)4-5-28)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h28H,1-5H2

InChI Key

NAXKIZFPRSUFKA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N(C1)CCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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